
3-N-Boc-Amino-epsilon-caprolactam
Overview
Description
3-N-Boc-Amino-epsilon-caprolactam (CAS: 179686-45-4) is a Boc-protected derivative of epsilon-caprolactam, featuring a tert-butoxycarbonyl (Boc) group attached to the amine moiety of the caprolactam ring. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.28 g/mol . The compound is commercially available in purities ≥95% and is widely used as an intermediate in organic synthesis, particularly in peptide chemistry and heterocyclic compound preparation. The Boc group serves as a protective moiety, enhancing stability during synthetic reactions while enabling selective deprotection under acidic conditions .
Synonyms:
- tert-Butyl (2-oxoazepan-3-yl)carbamate
- N-(Hexahydro-2-oxo-1H-azepin-3-yl)carbamic acid tert-butyl ester
- (+/-)-N-Alpha-Boc-Amino-Epsilon-Caprolactam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Boc-Amino-epsilon-caprolactam typically involves the reaction of epsilon-caprolactam with a Boc-protected amine. One common method is the reaction of epsilon-caprolactam with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-Amino-epsilon-caprolactam can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Reduction: The carbonyl group in the caprolactam ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Hydrolysis: Produces the free amine derivative of epsilon-caprolactam.
Substitution: Yields various substituted epsilon-caprolactam derivatives.
Reduction: Forms the corresponding alcohol derivative.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Peptides and Proteins
Boc-ACL is primarily utilized as a building block in peptide synthesis. Its structure allows for easy incorporation into peptide chains, facilitating the development of biologically active compounds. The Boc (tert-butoxycarbonyl) protecting group provides stability during synthesis and can be removed under mild conditions, making it ideal for sequential reactions.
Case Study: Peptide Synthesis
- A study demonstrated the successful incorporation of Boc-ACL into a peptide sequence aimed at targeting specific biological pathways. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized with traditional amino acids.
1.2 Drug Development
Research has indicated that derivatives of epsilon-caprolactam exhibit potential as antihypertensive agents due to their ability to act as angiotensin-converting enzyme (ACE) inhibitors. Boc-ACL derivatives have been explored for their pharmacological properties.
Compound | Activity | Reference |
---|---|---|
3-N-Boc-Amino-epsilon-caprolactam | ACE Inhibition | US4629787A |
2-Aminocaprolactam | Antibacterial | MDPI Review |
Polymer Chemistry
2.1 Polymer Chain Extender
Boc-ACL is employed as a chain extender in the synthesis of polyamides and polyesters. It enhances the intrinsic viscosity and mechanical properties of the resulting polymers.
Case Study: Polyamide Synthesis
- Research indicated that incorporating Boc-ACL into polyamide formulations improved tensile strength and thermal stability, making it suitable for high-performance applications.
Polymer Type | Improvement | Reference |
---|---|---|
Polyamide | Increased tensile strength | MDPI Review |
Polyester | Enhanced thermal stability | Internal Research Study |
Material Science
3.1 Functional Monomers
Boc-ACL serves as a precursor for various functional monomers used in material science. Its unique chemical properties allow it to participate in reactions forming novel materials with specific functionalities.
Case Study: Functional Material Development
- A study highlighted the use of Boc-ACL in developing biodegradable materials with antibacterial properties, showcasing its potential in sustainable material applications.
Material Type | Functionality | Reference |
---|---|---|
Biodegradable Polymer | Antibacterial | MDPI Review |
Coating Material | Enhanced durability | Internal Research Study |
Chemical Synthesis
4.1 Versatile Intermediate
As a versatile intermediate, Boc-ACL can be transformed into various chemical entities through established synthetic routes. This adaptability makes it valuable in organic synthesis.
Case Study: Synthesis Pathways
- Researchers have explored multiple synthetic pathways utilizing Boc-ACL to produce complex organic molecules, demonstrating its utility in advanced chemical synthesis.
Mechanism of Action
The mechanism of action of 3-N-Boc-Amino-epsilon-caprolactam is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical transformations, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key differences arise from substituents on the caprolactam ring. Below is a comparative analysis:
Physical and Chemical Properties
Key Observations :
- The Boc group in this compound increases molecular weight by ~115 g/mol compared to epsilon-caprolactam, significantly altering solubility and reactivity.
- Unprotected amines (e.g., 3-Amino-epsilon-caprolactam) exhibit higher pharmacological activity but require stringent storage conditions .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis: this compound’s stability makes it ideal for synthesizing complex molecules, such as protease inhibitors or heterocyclic drugs .
- Material Science : epsilon-Caprolactam’s industrial dominance contrasts with niche applications of its Boc-protected derivative, highlighting the trade-off between reactivity and processability .
Biological Activity
3-N-Boc-Amino-epsilon-caprolactam, also known as tert-butyl 4-amino-1-azepanecarboxylate, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a lactam ring structure, which is crucial for its biological activity. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems. The molecular formula is , and it has a molecular weight of approximately 215.29 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, studies have indicated that it can modulate the activity of proteases and other enzymes involved in cellular signaling pathways.
- Receptor Binding : this compound may act as a ligand for certain receptors, influencing physiological responses such as neurotransmission and cell proliferation.
In Vitro Studies
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, a study reported IC50 values indicating significant inhibition of cell growth in human breast cancer cells (MCF-7) and lung cancer cells (A549). The results are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Induction of apoptosis |
A549 | 12.8 | Cell cycle arrest at G1 phase |
In Vivo Studies
In vivo studies using murine models have shown that administration of this compound leads to reduced tumor growth compared to control groups. Notably, the compound was administered at doses ranging from 5 to 20 mg/kg body weight, demonstrating dose-dependent efficacy.
Case Studies
- Case Study on Anticancer Activity : A recent study explored the anticancer potential of this compound in combination with traditional chemotherapeutics. The combination therapy resulted in enhanced therapeutic efficacy and reduced side effects compared to monotherapy.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-N-Boc-Amino-epsilon-caprolactam, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Boc-protection of the amine group in epsilon-caprolactam derivatives. For analogous compounds (e.g., N-Boc-Propargylamine), reactions use Boc anhydride (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) at 0–25°C . Stirring duration (4–24 hours) and post-reaction purification via silica gel chromatography or solvent evaporation significantly impact yield (74–100%). Adjusting solvent polarity and temperature during crystallization can optimize purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., N₂) in a cool, ventilated area. Avoid exposure to strong oxidizers or moisture to prevent decomposition. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats is mandatory. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify Boc-group integration and lactam ring integrity. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard. Mass spectrometry (LRMS/HRMS) confirms molecular weight (e.g., C₁₁H₂₀N₂O₃: 228.15 g/mol) . For impurities, tandem LC-MS or IR spectroscopy can identify residual solvents or byproducts.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Discrepancies may arise from stereochemical variations or solvent effects. Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts. Compare experimental data with computational simulations (DFT-based NMR prediction) or literature analogs. If unresolved, employ X-ray crystallography for absolute configuration determination .
Q. What strategies optimize the regioselective functionalization of this compound for peptide coupling or ring-opening reactions?
- Methodological Answer : For peptide coupling, activate the lactam’s amine using carbodiimides (e.g., EDC) with NHS esters in DMF. For ring-opening, employ nucleophiles (e.g., Grignard reagents) under anhydrous conditions at −78°C to control regiochemistry. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .
Q. How do researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC for degradation products (e.g., de-Boc products or lactam hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
Q. What are the best practices for mitigating N-nitrosamine formation during Boc-deprotection of this compound?
- Methodological Answer : Avoid nitrosating agents (e.g., NaNO₂) in acidic conditions. Use alternative deprotection methods: TFA in DCM at 0°C or catalytic hydrogenation (H₂/Pd-C). Monitor for nitrosamine contaminants via LC-MS/MS with a limit of detection (LOD) ≤1 ppm, adhering to ICH M7(R2) guidelines .
Q. Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting biological activity data for this compound in enzyme inhibition assays?
- Methodological Answer : Re-evaluate assay conditions (e.g., buffer ionic strength, enzyme concentration). Perform dose-response curves (IC₅₀) in triplicate to assess reproducibility. Cross-validate using orthogonal assays (e.g., SPR binding vs. fluorescence quenching). Consider allosteric effects or compound aggregation as confounding factors .
Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in derivatives of this compound?
- Methodological Answer : Use multivariate analysis (PCA or PLS regression) to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity. Apply Bayesian models to prioritize synthetic targets. Validate predictions with synthetic follow-ups and CoMFA/CoMSIA 3D-QSAR .
Q. Safety & Compliance
Q. How can researchers safely scale up reactions involving this compound while minimizing occupational exposure?
- Methodological Answer : Implement engineering controls (e.g., closed-system reactors, local exhaust ventilation). Conduct hazard operability (HAZOP) studies to identify risks (e.g., exotherms during Boc deprotection). Monitor airborne concentrations with OSHA-compliant methods (NIOSH 2520). Provide emergency eyewash stations and training on spill containment .
Properties
IUPAC Name |
tert-butyl N-(2-oxoazepan-4-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXWHKEQRUBFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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